molecular formula C17H18BF3O2 B13932404 4,4,5,5-Tetramethyl-2-(8-(trifluoromethyl)naphthalen-1-yl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(8-(trifluoromethyl)naphthalen-1-yl)-1,3,2-dioxaborolane

Cat. No.: B13932404
M. Wt: 322.1 g/mol
InChI Key: HTTAEYHLMAVMLR-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(8-(trifluoromethyl)naphthalen-1-yl)-1,3,2-dioxaborolane is an organoboron compound known for its unique structural properties and reactivity. This compound is part of the dioxaborolane family, which is characterized by a boron atom bonded to two oxygen atoms and a carbon atom. The presence of the trifluoromethyl group and the naphthalene ring enhances its chemical stability and reactivity, making it valuable in various chemical and industrial applications.

Preparation Methods

The synthesis of 4,4,5,5-Tetramethyl-2-(8-(trifluoromethyl)naphthalen-1-yl)-1,3,2-dioxaborolane typically involves a multi-step process. One common method includes the following steps:

    Formation of the Naphthalene Derivative: The starting material, naphthalene, is functionalized with a trifluoromethyl group through a Friedel-Crafts alkylation reaction.

    Boronic Ester Formation: The functionalized naphthalene derivative is then reacted with a boronic acid or boronic ester under Suzuki coupling conditions to form the desired dioxaborolane structure.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

4,4,5,5-Tetramethyl-2-(8-(trifluoromethyl)naphthalen-1-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced boron-containing compounds.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles, leading to the formation of new boron-containing products.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(8-(trifluoromethyl)naphthalen-1-yl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: The compound is utilized in the development of boron-containing drugs and enzyme inhibitors, which can be used in cancer treatment and microbial infection control.

    Medicine: Its derivatives are explored for their potential as therapeutic agents, including anticancer and antimicrobial drugs.

    Industry: The compound is used in the production of advanced materials, such as polymers and fluorescent probes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(8-(trifluoromethyl)naphthalen-1-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boron atom in the compound can interact with nucleophiles, such as hydroxyl or amino groups, leading to the formation of boron-nitrogen or boron-oxygen bonds. These interactions can inhibit enzyme activity or alter molecular pathways, making the compound effective in various biological and chemical applications.

Comparison with Similar Compounds

Similar compounds to 4,4,5,5-Tetramethyl-2-(8-(trifluoromethyl)naphthalen-1-yl)-1,3,2-dioxaborolane include other dioxaborolane derivatives, such as:

  • 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane

Compared to these compounds, this compound is unique due to the presence of the trifluoromethyl group and the naphthalene ring, which enhance its chemical stability and reactivity. These features make it particularly valuable in applications requiring high reactivity and stability.

Properties

Molecular Formula

C17H18BF3O2

Molecular Weight

322.1 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[8-(trifluoromethyl)naphthalen-1-yl]-1,3,2-dioxaborolane

InChI

InChI=1S/C17H18BF3O2/c1-15(2)16(3,4)23-18(22-15)13-10-6-8-11-7-5-9-12(14(11)13)17(19,20)21/h5-10H,1-4H3

InChI Key

HTTAEYHLMAVMLR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC=C3C(F)(F)F

Origin of Product

United States

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